![molecular formula C20H25N3O3S B2652444 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 953257-61-9](/img/structure/B2652444.png)

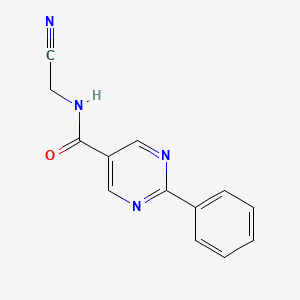

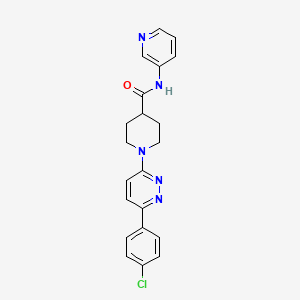

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide” is a chemical compound with the molecular formula C11H14N2O3S . It is related to the compound “(7-Isopropyl-5-oxo-2,3-dihydro-5H- [1,3]thiazolo [3,2-a]pyrimidin-3-yl)acetic acid” which has a similar structure .

Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 444.3±37.0 °C and a predicted density of 1.47±0.1 g/cm3 . Its pKa is predicted to be 4.21±0.10 .Aplicaciones Científicas De Investigación

1. Anti-Inflammatory and Analgesic Agent Synthesis

A study by Abu‐Hashem et al. (2020) in "Molecules" focused on the synthesis of various heterocyclic compounds, including thiazolopyrimidines derived from visnaginone and khellinone, which showed promising anti-inflammatory and analgesic activities. This research highlights the potential of thiazolopyrimidine derivatives, similar in structure to the compound , as effective agents in pain and inflammation management. For more details, see the paper here.

2. Radiosynthesis for PET Imaging

Dollé et al. (2008) in the "Journal of Labelled Compounds and Radiopharmaceuticals" explored the synthesis of radioligands, notably DPA-714, a compound related to the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide family, for positron emission tomography (PET) imaging. This study underscores the utility of such compounds in enhancing the effectiveness of diagnostic imaging techniques. The full paper can be accessed here.

3. Synthesis of Novel C-Nucleosides

Prhavc et al. (1999) discussed the synthesis of novel C-nucleosides, including pyrazolo[1,5-c]pyrimidine derivatives, in "Nucleosides, Nucleotides & Nucleic Acids." This research sheds light on the potential of such compounds in the development of novel therapeutic agents. The complete study is available here.

4. Antimicrobial Agent Development

Several studies, including those by Bondock et al. (2008) in the "European Journal of Medicinal Chemistry" and Sowmya et al. (2017) in "Medicinal Chemistry Research," have focused on the synthesis of various heterocycles, including thiazolopyrimidines, exhibiting antimicrobial properties. These studies indicate the role of thiazolopyrimidine derivatives in combating microbial infections. Relevant papers can be found here and here.

5. Antiviral Agent Synthesis

Danel et al. (1998) in "Journal of Medicinal Chemistry" investigated the synthesis of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones with potential anti-HIV-1 activity. This study emphasizes the potential therapeutic applications of thiazolopyrimidine derivatives in the treatment of viral infections. The paper is available here.

6. Anticancer Agent Research

Research by Alqahtani et al. (2020) in the "Arabian Journal of Chemistry" on pyridine-linked thiazole derivatives demonstrated promising anticancer activity. This indicates the relevance of thiazolopyrimidine derivatives in cancer treatment research. More information can be found here.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-13(2)17-11-19(25)23-15(12-27-20(23)22-17)10-18(24)21-9-8-14-4-6-16(26-3)7-5-14/h4-7,11,13,15H,8-10,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMULYOONVIESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2652372.png)

![N-cyclopentyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2652373.png)

![N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652374.png)

![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)

![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)